molecular formula C6H5F3N2OS B12839154 3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one

3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one

Cat. No.: B12839154
M. Wt: 210.18 g/mol
InChI Key: NXULMZZHOYYMQK-UHFFFAOYSA-N
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Description

3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one is an organic compound with a unique structure that includes an amino group, a trifluoromethylthio group, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the introduction of the trifluoromethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyridinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylpyrazole: Similar in structure but lacks the trifluoromethylthio group.

    3-Amino-5-(trifluoromethyl)pyridine-2-thiol: Contains a thiol group instead of a pyridinone ring.

Uniqueness

3-Amino-5-((trifluoromethyl)thio)pyridin-2(1H)-one is unique due to the presence of both the trifluoromethylthio group and the pyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H5F3N2OS

Molecular Weight

210.18 g/mol

IUPAC Name

3-amino-5-(trifluoromethylsulfanyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H5F3N2OS/c7-6(8,9)13-3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12)

InChI Key

NXULMZZHOYYMQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1SC(F)(F)F)N

Origin of Product

United States

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